molecular formula C10H12N2O B1228465 4-Methylaminorex, (4R,5S)- CAS No. 29493-77-4

4-Methylaminorex, (4R,5S)-

Cat. No.: B1228465
CAS No.: 29493-77-4
M. Wt: 176.21 g/mol
InChI Key: LJQBMYDFWFGESC-CBAPKCEASA-N

Description

4-Methylaminorex, (4R,5S)- is a stimulant drug belonging to the 2-amino-5-aryloxazoline class. It was first synthesized in 1960 by McNeil Laboratories. This compound is known for its stimulant effects, which are comparable to those of methamphetamine but with a longer duration. It exists in four stereoisomeric forms: cis-4R,5S, cis-4S,5R, trans-4S,5S, and trans-4R,5R .

Preparation Methods

The synthesis of 4-Methylaminorex typically involves the cyclization of dl-phenylpropanolamine with cyanogen bromide. An alternative method uses norephedrine and potassium cyanate, which directly generates trans-4-Methylaminorex without the need for preliminary stereoinversion

Chemical Reactions Analysis

4-Methylaminorex undergoes various chemical reactions, including:

Scientific Research Applications

4-Methylaminorex has been studied for its potential as a psychoactive substance. Research has shown that all four stereoisomers of 4-Methylaminorex exhibit rewarding properties, indicating potential for abuse. Studies have also explored the compound’s effects on the dopamine system, revealing its interaction with dopamine D1 and D2 receptors . Additionally, halogenated derivatives of 4-Methylaminorex have been investigated as designer drugs .

Mechanism of Action

The mechanism of action of 4-Methylaminorex involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of dopamine, norepinephrine, and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The compound’s effects are mediated through its binding to dopamine and norepinephrine transporters, inhibiting their reuptake and increasing the concentration of these neurotransmitters in the synaptic cleft .

Comparison with Similar Compounds

4-Methylaminorex is often compared to other stimulants such as methamphetamine and cocaine. While it shares similar stimulant properties with these compounds, 4-Methylaminorex has a longer duration of action. Similar compounds include:

Properties

CAS No.

29493-77-4

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

(4S,5R)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H12N2O/c1-7-9(13-10(11)12-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H2,11,12)/t7-,9-/m0/s1

InChI Key

LJQBMYDFWFGESC-CBAPKCEASA-N

Isomeric SMILES

C[C@H]1[C@H](OC(=N1)N)C2=CC=CC=C2

SMILES

CC1C(OC(=N1)N)C2=CC=CC=C2

Canonical SMILES

CC1C(OC(=N1)N)C2=CC=CC=C2

75493-87-7
29493-77-4

Synonyms

4,5-dihydro-4-methyl-5-phenyl-2-oxazolamine
4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-amine
4-methylaminorex
4-methylaminorex, (4S,5R)-
4-methylaminorex, (4S,5S)-
4-methylaminorex, (4S-cis)-isomer
4-methylaminorex, (4s-trans)-isomer
4-methylaminorex, cis-(+,-)-
4-methylaminorex, cis-(+-)-isomer
4-methylaminorex, monohydrobromide salt, (Z)-(+-)-isomer
McN 822
McN-822
U4EuH

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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